Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, an ethyl group, and a thiophene ring. It is used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. For instance, the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants at 70°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Often used as a base catalyst in condensation reactions.
Elemental Sulfur: Used in the synthesis of thiophene derivatives.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyridines .
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate involves its reactivity with nucleophiles and electrophiles. The cyano group and the carbonyl group in the cyanoacetamide moiety are key sites for chemical reactions. These groups can interact with various molecular targets and pathways, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Cyanoacetohydrazides: Another class of compounds with similar reactivity and applications.
Uniqueness
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its ability to form a wide range of heterocyclic compounds. This makes it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-8-7-9(12(16)17-4-2)11(18-8)14-10(15)5-6-13/h7H,3-5H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUJJNYJDPSMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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